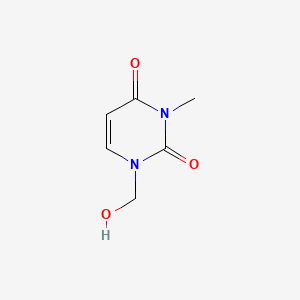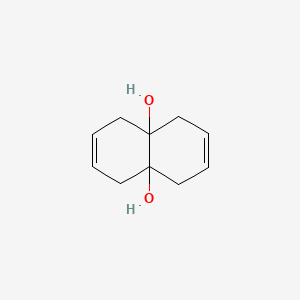
1,4,5,8-Tetrahydronaphthalene-4a,8a-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8-Tetrahydronaphthalene-4a,8a-diol is an organic compound with the molecular formula C10H14O2 It is a derivative of naphthalene, characterized by the presence of hydroxyl groups at the 4a and 8a positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,5,8-Tetrahydronaphthalene-4a,8a-diol typically involves the reduction of naphthalene derivatives. One common method includes the catalytic hydrogenation of naphthalene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds through the formation of intermediate tetrahydronaphthalene, which is subsequently hydroxylated to yield the desired diol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and hydroxylation. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions: 1,4,5,8-Tetrahydronaphthalene-4a,8a-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or pyridine.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Ethers, esters, and other substituted derivatives.
科学的研究の応用
1,4,5,8-Tetrahydronaphthalene-4a,8a-diol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, including fragrances and dyes.
作用機序
The mechanism of action of 1,4,5,8-Tetrahydronaphthalene-4a,8a-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also participate in redox reactions, modulating cellular oxidative stress pathways.
類似化合物との比較
1,4,5,8-Tetrahydronaphthalene: A precursor in the synthesis of the diol.
1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione: Another naphthalene derivative with distinct chemical properties.
1,2,3,4-Tetrahydronaphthalene: A related compound with different substitution patterns.
Uniqueness: 1,4,5,8-Tetrahydronaphthalene-4a,8a-diol is unique due to the specific positioning of its hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
特性
CAS番号 |
76669-83-5 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
1,4,5,8-tetrahydronaphthalene-4a,8a-diol |
InChI |
InChI=1S/C10H14O2/c11-9-5-1-2-6-10(9,12)8-4-3-7-9/h1-4,11-12H,5-8H2 |
InChIキー |
GZCDSGZXNMKSRQ-UHFFFAOYSA-N |
正規SMILES |
C1C=CCC2(C1(CC=CC2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


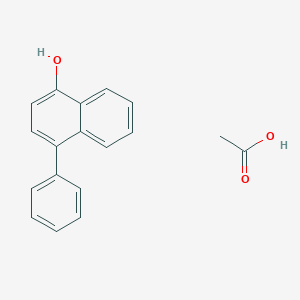
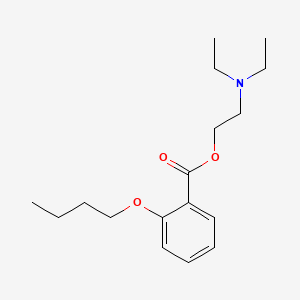

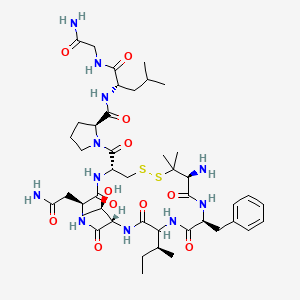
![Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14444991.png)

![N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline](/img/structure/B14444999.png)
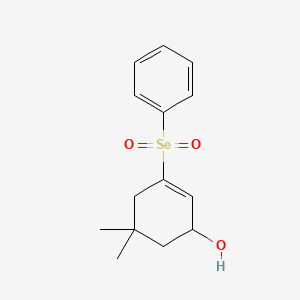
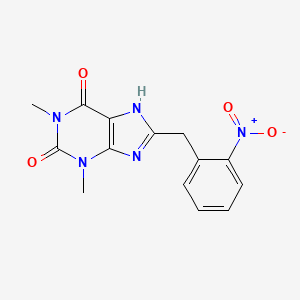
![6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14445032.png)
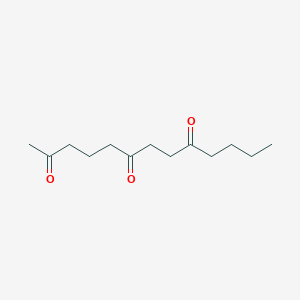
![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)
